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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzaldehyde

Cat. No.: B1313130 Get Quote

An In-depth Technical Guide to 2-Fluoro-3-
nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2-Fluoro-3-nitrobenzaldehyde, a key intermediate in the synthesis of various

pharmaceutical compounds. This document outlines its characteristics, synthesis, and spectral

data to support its application in research and drug development.

Core Physical and Chemical Properties
2-Fluoro-3-nitrobenzaldehyde is a substituted aromatic aldehyde with the chemical formula

C₇H₄FNO₃. Its structure, featuring a fluorine atom and a nitro group ortho and meta to the

aldehyde, respectively, makes it a versatile building block in organic synthesis. The presence of

these functional groups significantly influences its reactivity and the properties of its derivatives.

Physical Properties
The physical properties of 2-Fluoro-3-nitrobenzaldehyde are summarized in the table below.

These properties are crucial for its handling, storage, and use in various experimental setups.
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Property Value Reference

Molecular Formula C₇H₄FNO₃ [1]

Molecular Weight 169.11 g/mol [1]

CAS Number 96516-29-9

Boiling Point 279 °C at 760 mmHg [1]

Density 1.444 g/cm³

Flash Point 122.394 °C

Storage
2-8°C, under inert gas

atmosphere
[1]

Chemical Properties and Reactivity
The chemical behavior of 2-Fluoro-3-nitrobenzaldehyde is dictated by its three functional

groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group is susceptible

to nucleophilic attack and oxidation, allowing for the formation of a wide range of derivatives

such as alcohols, carboxylic acids, and imines. The electron-withdrawing nature of the nitro

group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution

reactions. The fluorine atom, in particular, can enhance the metabolic stability and

bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate[1].

Synthesis of 2-Fluoro-3-nitrobenzaldehyde
A common synthetic route to 2-Fluoro-3-nitrobenzaldehyde involves a halogen exchange

reaction from its chloro-analogue, which is synthesized from 2-chloro-3-nitrotoluene. This multi-

step process is suitable for industrial-scale production.

Experimental Protocol: Synthesis via Halogen Exchange
This protocol describes a plausible synthesis of 2-Fluoro-3-nitrobenzaldehyde based on

patent literature describing the synthesis of its derivatives[2].

Step 1: Oxidation of 2-Chloro-3-nitrotoluene to 2-Chloro-3-nitrobenzaldehyde
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In a reaction vessel, dissolve 2-chloro-3-nitrotoluene in a suitable organic solvent.

Add a catalyst, such as a supported ionic liquid catalyst.

Slowly add 30% hydrogen peroxide to the mixture while maintaining the temperature

between 45-55°C.

Allow the reaction to proceed for 2-4 hours.

After the reaction is complete, filter the mixture to recover the catalyst.

Extract the filtrate with dichloromethane.

Wash the organic phase, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and

remove the solvent under reduced pressure to yield 2-chloro-3-nitrobenzaldehyde.

Step 2: Fluorination of 2-Chloro-3-nitrobenzaldehyde to 2-Fluoro-3-nitrobenzaldehyde

Dissolve the 2-chloro-3-nitrobenzaldehyde obtained in the previous step in a polar aprotic

solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Add a fluorinating agent, such as potassium fluoride (KF). The use of a phase-transfer

catalyst may enhance the reaction rate.

Heat the reaction mixture to a temperature typically ranging from 100 to 160°C.

Monitor the reaction progress by a suitable analytical technique such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Once the reaction is complete, cool the mixture and pour it into water.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate

under reduced pressure to obtain crude 2-Fluoro-3-nitrobenzaldehyde.

Purify the crude product by recrystallization or column chromatography.
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Step 1: Oxidation Step 2: Halogen Exchange

2-Chloro-3-nitrotoluene H₂O₂, Catalyst 2-Chloro-3-nitrobenzaldehyde KF, Solvent 2-Fluoro-3-nitrobenzaldehyde

Click to download full resolution via product page

Caption: Synthetic workflow for 2-Fluoro-3-nitrobenzaldehyde.

Spectroscopic Data and Analysis
The structural characterization of 2-Fluoro-3-nitrobenzaldehyde is typically achieved through

a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR),

Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy
The proton NMR spectrum of 2-Fluoro-3-nitrobenzaldehyde is expected to show

characteristic signals for the aldehydic proton and the three aromatic protons. The aldehydic

proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic

protons will exhibit complex splitting patterns due to coupling with each other and with the

fluorine atom.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of

185-195 ppm. The aromatic carbons will show signals in the aromatic region (110-160 ppm),

with their chemical shifts influenced by the attached substituents. The carbon directly bonded to

the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-3-nitrobenzaldehyde will display characteristic absorption bands

for its functional groups. Key expected peaks include:
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C=O stretch (aldehyde): A strong band around 1700-1720 cm⁻¹.

NO₂ stretch (asymmetric and symmetric): Two strong bands around 1520-1560 cm⁻¹ and

1340-1370 cm⁻¹, respectively.

C-F stretch: A strong band in the region of 1200-1300 cm⁻¹.

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of 2-Fluoro-3-nitrobenzaldehyde is expected

to show a molecular ion peak (M⁺) at m/z 169. The fragmentation pattern would likely involve

the loss of the aldehyde group (CHO, 29 amu) to give a fragment at m/z 140, and the loss of

the nitro group (NO₂, 46 amu) to give a fragment at m/z 123.

Applications in Drug Development
2-Fluoro-3-nitrobenzaldehyde is a valuable intermediate in the synthesis of a variety of

pharmaceutical agents. Its utility stems from the ability to further transform the aldehyde and

nitro groups into other functionalities, and the beneficial effects of the fluorine substituent on the

pharmacokinetic properties of the final drug molecule[1]. For instance, it is a precursor in the

synthesis of BRAF inhibitors like dabrafenib, which are used in cancer therapy[2].
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2-Fluoro-3-nitrobenzaldehyde
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(e.g., Reduction, Oxidation, Imine formation)
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Caption: Role as a synthetic intermediate in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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